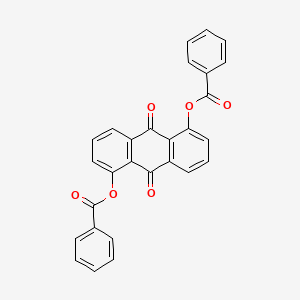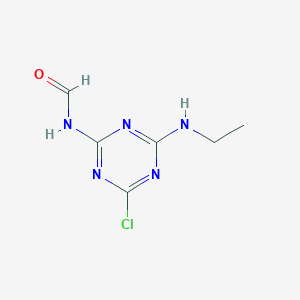
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine, followed by formylation. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction. The process can be summarized as follows:
Chlorination: 4,6-dichloro-1,3,5-triazine is synthesized through the chlorination of cyanuric chloride.
Amination: The chlorinated triazine reacts with ethylamine to form 4-chloro-6-(ethylamino)-1,3,5-triazine.
Formylation: The final step involves the formylation of the amine group using formic acid or formic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines are commonly used. The reactions are typically carried out in polar solvents such as DMF or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted triazines, Schiff bases, and various triazine derivatives with altered functional groups.
Applications De Recherche Scientifique
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for developing new drugs.
Industry: It finds applications in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-(methylamino)-1,3,5-triazine
- 4,6-Dichloro-1,3,5-triazine
- 4-Chloro-6-(chloromethyl)-1,3,5-triazine
Uniqueness
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in scientific research.
Propriétés
Numéro CAS |
142179-77-9 |
|---|---|
Formule moléculaire |
C6H8ClN5O |
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]formamide |
InChI |
InChI=1S/C6H8ClN5O/c1-2-8-5-10-4(7)11-6(12-5)9-3-13/h3H,2H2,1H3,(H2,8,9,10,11,12,13) |
Clé InChI |
FHHWZLFMKVUSFO-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)Cl)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)

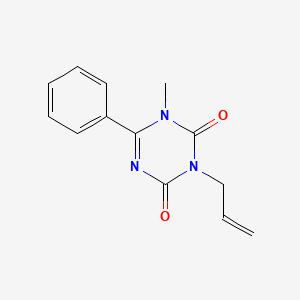
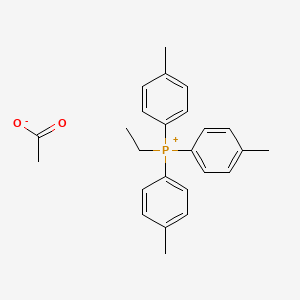
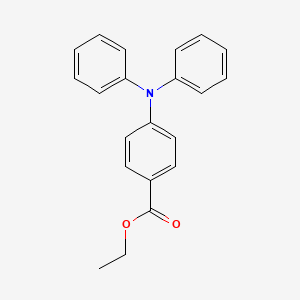
![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)

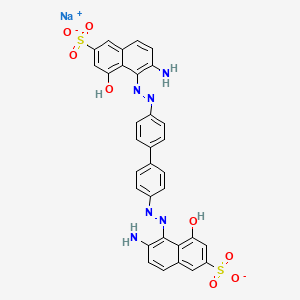

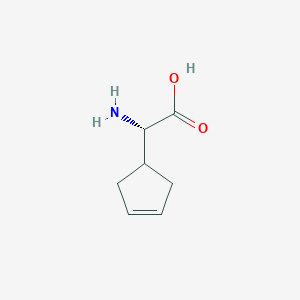
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)
